molecular formula C28H23N3O2S B5052642 (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5052642
M. Wt: 465.6 g/mol
InChI Key: DLXHOIUAJLNMKE-QQXSKIMKSA-N
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Description

The compound (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a thiazolo[3,2-a]benzimidazole core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenol , ethyl bromide , indole-3-carboxaldehyde , and 2-aminobenzimidazole . The synthetic route may involve:

    Etherification: Reacting with to form .

    Condensation: Condensing with to form an intermediate.

    Cyclization: Reacting the intermediate with under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding oxides.

    Reduction: Reduction reactions using or can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may produce alcohols or amines .

Scientific Research Applications

(2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: Exploring its properties for use in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of an indole moiety with a thiazolo[3,2-a]benzimidazole core. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-2-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-18-11-12-19(2)25(15-18)33-14-13-30-17-20(21-7-3-5-9-23(21)30)16-26-27(32)31-24-10-6-4-8-22(24)29-28(31)34-26/h3-12,15-17H,13-14H2,1-2H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHOIUAJLNMKE-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N5C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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